molecular formula C19H34ClNO2 B2523748 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185571-15-6

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2523748
CAS RN: 1185571-15-6
M. Wt: 343.94
InChI Key: UKQNMOVYMQELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H34ClNO2 and its molecular weight is 343.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Adamantan-1-yl derivatives have been studied for their antimicrobial and anti-proliferative properties. For instance, compounds with adamantan-1-yl linked to thiosemicarbazones and piperidine showed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.

Synthesis and Structural Analysis

The synthesis and structural analysis of adamantan-1-yl derivatives have been subjects of research, leading to the development of novel compounds with potential bioactivity. Studies on the crystal and molecular structure of new adamantan-1-yl derivatives reveal detailed insights into their chemical properties, which could be crucial for designing drugs with improved efficacy (Petrović Peroković et al., 2013).

Enzyme Inhibition

Adamantan-1-yl derivatives have been evaluated as enzyme inhibitors, with specific focus on their role in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes including inflammation and pain management. Research demonstrates that certain adamantyl derivatives are potent sEH inhibitors, suggesting their potential for developing new anti-inflammatory and pain management therapies (Butov et al., 2017).

Solution Enthalpies and Solvent Effects

The study of solution enthalpies and solvent effects on adamantan-1-yl compounds provides valuable information on their solubility and interactions with various solvents. This knowledge is essential for the formulation of pharmaceuticals and other applications where solvent compatibility is crucial (Reis et al., 2012).

properties

IUPAC Name

1-(1-adamantyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-14-2-4-20(5-3-14)12-18(21)13-22-19-9-15-6-16(10-19)8-17(7-15)11-19;/h14-18,21H,2-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQNMOVYMQELIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yloxy)-3-(4-methylpiperidin-1-YL)propan-2-OL hydrochloride

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